Tiomergine
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Overview
Description
Tiomergine, also known as 9,10-didehydro-6-methyl-8b-((2-pyridylthio)methyl)ergoline, is a chemical compound with the molecular formula C21H21N3S and a molecular weight of 347.48 g/mol . It is a dopamine receptor agonist, which means it can bind to and activate dopamine receptors in the brain . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tiomergine involves several steps, starting with the preparation of the ergoline skeleton. The key steps include:
Formation of the Ergoline Skeleton: This is typically achieved through a series of cyclization reactions.
Introduction of the Pyridylthio Group: This involves the reaction of the ergoline intermediate with a pyridylthio reagent under specific conditions to introduce the pyridylthio group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity of the final product.
Use of Catalysts: To enhance the reaction rates and selectivity.
Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Tiomergine undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced derivatives of this compound.
Scientific Research Applications
Tiomergine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of ergoline derivatives.
Biology: Investigated for its effects on dopamine receptors and potential neuroprotective properties.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease.
Industry: Used in the synthesis of other ergoline derivatives and as a reference compound in analytical chemistry.
Mechanism of Action
Tiomergine exerts its effects by binding to dopamine receptors in the brain. This binding activates the receptors, leading to a cascade of intracellular signaling pathways that result in various physiological effects. The primary molecular targets of this compound are the dopamine D1 and D2 receptors . Activation of these receptors can modulate neurotransmitter release and neuronal activity, which is beneficial in treating neurological disorders.
Comparison with Similar Compounds
Tiomergine is unique compared to other similar compounds due to its specific structure and receptor binding profile. Similar compounds include:
Bromocriptine: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Pergolide: A dopamine receptor agonist with a similar mechanism of action.
Cabergoline: Known for its high affinity for dopamine receptors and long duration of action.
Uniqueness of this compound: this compound’s unique structure, particularly the presence of the pyridylthio group, distinguishes it from other ergoline derivatives. This structural feature contributes to its specific receptor binding properties and potential therapeutic applications.
Properties
CAS No. |
57935-49-6 |
---|---|
Molecular Formula |
C21H21N3S |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(6aR,9R)-7-methyl-9-(pyridin-2-ylsulfanylmethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C21H21N3S/c1-24-12-14(13-25-20-7-2-3-8-22-20)9-17-16-5-4-6-18-21(16)15(11-23-18)10-19(17)24/h2-9,11,14,19,23H,10,12-13H2,1H3/t14-,19-/m1/s1 |
InChI Key |
VCRAKEDGLIINLR-AUUYWEPGSA-N |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CSC5=CC=CC=N5 |
SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CSC5=CC=CC=N5 |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CSC5=CC=CC=N5 |
Synonyms |
CF 25397 CF 25397 dihydrochloride, (8alpha)-isomer CF 25397 tartrate (1:1), (8beta)-(R-(R*,R*))-isomer CF 25397 tartrate, (8beta)-(R-(R*,R*))-isomer CF-25397 |
Origin of Product |
United States |
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